N-(2-ethyl-6-methylphenyl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(2-ethyl-6-methylphenyl)-4-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of an ethyl and methyl group on the phenyl ring, along with a methoxy group on the benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-4-methoxybenzenesulfonamide typically involves the sulfonation of 4-methoxybenzenesulfonyl chloride with 2-ethyl-6-methylaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-methoxybenzenesulfonamide involves the inhibition of bacterial enzyme activity. The compound binds to the active site of the enzyme, preventing the substrate from binding and thereby inhibiting the enzyme’s function. This leads to the disruption of essential metabolic processes in the bacteria, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethyl-6-methylphenyl)-N-(2-sulfoacetyl)-L-alanine
- N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
Uniqueness
N-(2-ethyl-6-methylphenyl)-4-methoxybenzenesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C16H19NO3S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-4-13-7-5-6-12(2)16(13)17-21(18,19)15-10-8-14(20-3)9-11-15/h5-11,17H,4H2,1-3H3 |
InChI Key |
AUPDQDJFKHHGQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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